Miscible (NIOSH, 2016) 8.46 M Miscible with water Soluble in alcohol, ether, lower aliphatic hydrocarbons Soluble in ethanol, ethyl ether; slightly soluble in carbon tetrachloride Miscible with fatty acids Solubility in water: miscible Miscible
Synonyms
2-methyl-2,4-pentanediol, 2-methylpentane-2,4-diol, hexylene glycol, hexylene glycol, titanium(4+) salt
Canonical SMILES
CC(CC(C)(C)O)O
Isomeric SMILES
C[C@H](CC(C)(C)O)O
Description
The exact mass of the compound Hexylene glycol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible (niosh, 2016)8.46 mmiscible with watersoluble in alcohol, ether, lower aliphatic hydrocarbonssoluble in ethanol, ethyl ether; slightly soluble in carbon tetrachloridemiscible with fatty acidssolubility in water: misciblemiscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760381. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Supplementary Records. It belongs to the ontological category of glycol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
Cell Culture: Hexylene glycol can act as a cryoprotectant, a substance that protects cells during freezing and thawing processes []. This property is valuable in preserving cell lines used for biological research.
Solvent: Due to its miscibility with water and organic solvents, hexylene glycol serves as a versatile solvent in various biological assays. Researchers utilize it in protein extraction, homogenization of tissues, and sample preparation for chromatography techniques [].
Chemical Research
Organic Synthesis: Hexylene glycol acts as a building block in the synthesis of various organic molecules. Researchers employ it in the production of polymers, pharmaceuticals, and other complex organic compounds [].
Standard Solution: In some cases, hexylene glycol serves as a standard solution for calibration purposes in analytical chemistry due to its specific properties like refractive index [].
Hexylene glycol is an oily colorless liquid with a mild sweet odor. Floats and mixes slowly with water. (USCG, 1999) Liquid COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. Colorless liquid with a mild, sweetish odor.
Color/Form
Liquid Colorless liquid
XLogP3
0.3
Boiling Point
387 °F at 760 mm Hg (USCG, 1999) 198.0 °C 198 °C at 760 mm Hg 198 °C 388°F
Flash Point
200 °F (USCG, 1999) 93 degree C (closed cup) 205 °F (96 °C) (Open cup) 96 °C o.c. 209°F
Vapor Density
Relative vapor density (air = 1): 4.1
Density
0.923 at 68 °F (USCG, 1999) 0.923 g/cu cm at 15 °C Relative density (water = 1): 0.92 0.923 0.92
LogP
log Kow = 0.58 (est) 0.58
Odor
Mild sweetish ATMOSPHERES ESSENTIALLY SATURATED AT ROOM TEMP ARE DETECTABLE BY ODOR... Mild, sweetish odo
-58 °F (USCG, 1999) -50.0 °C Freezing point = -50 °C (glass or vitreous condition) -50 °C -58°F (sets to glass) -58°F (Sets to glass)
Related CAS
41994-80-3 (unspecified titanium(4+) salt)
GHS Hazard Statements
Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Use and Manufacturing
IDENTIFICATION: 2-Methyl-2,4-pentanediol (also known as hexylene glycol) has a mild, sweetish odor. It is a colorless, volatile liquid. It will dissolve inks and cosmetics. EXPOSURE: Exposure to 2-methyl-2,4-pentanediol can be from inhalation and skin contact with products containing this chemical. It has a low vapor pressure and can absorb moisture from the air. Industrial use at room temperature should not create a vapor hazard. At higher temperatures, it can produce irritation. If 2-methyl-2,4-pentanediol is released to the environment, it will be broken down rapidly in air. It can travel down through the soil into groundwater. 2-Methyl-2,4-pentanediol is biodegradable. It does not build up in aquatic organisms. RISK: 2-Methyl-2,4-pentanediol can cause irritation to the skin and eyes with direct contact. Breathing in high concentrations of 2-methyl-2,4-pentanediol in mists can cause irritation of the nose, throat, and lungs. Headache, dizziness, nausea, incoordination and central nervous system depression have also been reported. The U.S. EPA IRIS program, the International Agency for Research on Cancer, and the U.S. National Toxicology Program Twelfth Report on Carcinogens have not evaluated the potential for 2-methyl-2,4-pentanediol to cause cancer in humans. (1-7; SRC; 2014)
Mechanism of Action
Some effects of gravity on early morphogenesis are correlated with microtubule locations within cells. During first cleavage in Ilyanassa obsoleta embryos, a transitory polar lobe constriction forms and then relaxes, allowing the polar lobe to merge with one daughter cell. If the polar lobe is equally divided or removed, morphogenesis is severely disrupted. To examine microtuble locations during early Ilyanassa development, eggs were fixed and stained for polymerized alpha-tubulin during first cleavage. The mitotic apparatus assembles at the animal pole. The cleavage furrow forms between the asters, constricting to a stabilized intercellular bridge encircling midbody-bound microtubules, whereas the polar lobe constriction forms below and parallel to the spindle, constricting to a transitory intercellular bridge encircling no detectable microtubules. At metaphase an alpha-tubulin epitope is distributed throughout the spindle, whereas a beta-tubulin epitope is present predominantly in the asters. Incubation in hexylene glycol, a drug that increases microtubule polymerization, during mitosis causes the polar lobe constriction to tighten around polymerized alpha-tubulin and remain stably constricted. If hexylene glycol is removed, alpha-tubulin staining disappears from the polar lobe constriction, which relaxes, whereas microtubules remain in the cleavage furrow, which remains constricted. These observations suggest that asymmetric distribution of microtubules affects early Ilyanassa cleavage patterns, and that continued presence of microtubules extending through an intercellular bridge is important for stabilization of the bridge constriction prior to completion of cytokinesis. These data provide the basis for further analysis of the role of microtubules in possible microgravity disruptions of Ilyanassa development.
Vapor Pressure
0.05 mm Hg (NIOSH, 2016) 0.01 mmHg 7.0X10-2 mm Hg at 25 °C Vapor pressure, Pa at 20 °C: 6.7 0.05 mmHg
Pictograms
Irritant
Other CAS
107-41-5
Wikipedia
(4r)-2-Methylpentane-2,4-Diol
Biological Half Life
...after a single oral (gavage) administration of Hexylene glycol at the dose-level of 590 mg/kg to male Sprague-Dawley rats ...t1/2 21.2 hr
Use Classification
EPA Safer Chemical Functional Use Classes -> Solvents Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern Fire Hazards -> Flammable - 2nd degree Cosmetics -> Emulsifying; Skin conditioning; Solvent; Surfactant
Methods of Manufacturing
The condensation of acetone leads to the formation of diacetone alcohol (DAA) ... DAA can be hydrogenated to 2-methyl-2,4-pentanediol. Preparation: ... Leopold, Germany patent 486767 (1925 to I. G. Farben), ... Arundale, Mikeska, United States of America patent 2367324 (1945 to Standard Oil. Hydrogen of diacetone alcohol
General Manufacturing Information
Agriculture, forestry, fishing and hunting All other basic organic chemical manufacturing Miscellaneous manufacturing Petrochemical manufacturing Printing ink manufacturing Soap, cleaning compound, and toilet preparation manufacturing Textiles, apparel, and leather manufacturing Wholesale and retail trade 2,4-Pentanediol, 2-methyl-: ACTIVE
Analytic Laboratory Methods
Method: OSHA PV2101; Procedure: gas chromatography with a flame ionization detector; Analyte: hexylene glycol; Matrix: air; Detection Limit: 9.24 nanogram per injection. Isolation and determination of hexylene glycol in vetiver and cananga essential oils. Water extraction. Glycol acetylated. Saponified product is chromatographed on liq-vapor column. IR spectrum is determined.
Storage Conditions
Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. hygroscopic Separated from strong oxidants and strong acids.
Stability Shelf Life
Stable under recommended storage conditions.
Dates
Modify: 2023-09-13
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